Cas no 1359702-68-3 (2-bromo-1,2,4triazolo1,5-apyrazine)

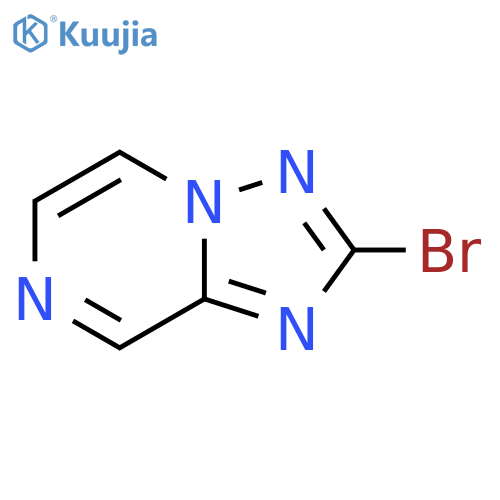

1359702-68-3 structure

商品名:2-bromo-1,2,4triazolo1,5-apyrazine

CAS番号:1359702-68-3

MF:C5H3BrN4

メガワット:199.008118867874

MDL:MFCD23131230

CID:2121835

PubChem ID:71302468

2-bromo-1,2,4triazolo1,5-apyrazine 化学的及び物理的性質

名前と識別子

-

- 2-bromo-[1,2,4]triazolo[1,5-a]pyrazine

- 2-bromo[1,2,4]triazolo[1,5-a]pyrazine

- 2-bromo-1,2,4triazolo[1,5-a]pyrazine

- 2-bromo-1,2,4triazolo1,5-apyrazine

- DB-364683

- SCHEMBL15933473

- EN300-266296

- 1359702-68-3

- SY257726

- MFCD23131230

- DB-002251

- CS-0098621

- AT19825

-

- MDL: MFCD23131230

- インチ: 1S/C5H3BrN4/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H

- InChIKey: JGDWNUAQTFFYFK-UHFFFAOYSA-N

- ほほえんだ: BrC1N=C2C=NC=CN2N=1

計算された属性

- せいみつぶんしりょう: 197.95411g/mol

- どういたいしつりょう: 197.95411g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 43.1

- 疎水性パラメータ計算基準値(XlogP): 0.7

2-bromo-1,2,4triazolo1,5-apyrazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-266296-1g |

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 1g |

$728.0 | 2023-09-12 | |

| Enamine | EN300-266296-0.5g |

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 0.5g |

$569.0 | 2023-09-12 | |

| Enamine | EN300-266296-1.0g |

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 1.0g |

$728.0 | 2023-02-28 | |

| Enamine | EN300-266296-5.0g |

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 5.0g |

$2110.0 | 2023-02-28 | |

| Aaron | AR00A6J9-100mg |

2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 98% | 100mg |

$57.00 | 2025-02-10 | |

| A2B Chem LLC | AE73929-5g |

2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 5g |

$1075.00 | 2024-04-20 | |

| A2B Chem LLC | AE73929-250mg |

2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 250mg |

$114.00 | 2024-04-20 | |

| Ambeed | A448481-250mg |

2-Bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 98% | 250mg |

$95.0 | 2025-03-03 | |

| Enamine | EN300-266296-0.25g |

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 0.25g |

$361.0 | 2023-09-12 | |

| Enamine | EN300-266296-5g |

2-bromo-[1,2,4]triazolo[1,5-a]pyrazine |

1359702-68-3 | 95% | 5g |

$2110.0 | 2023-09-12 |

2-bromo-1,2,4triazolo1,5-apyrazine 関連文献

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

1359702-68-3 (2-bromo-1,2,4triazolo1,5-apyrazine) 関連製品

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 1822446-75-2(Methyl 2-amino-2-(3-chlorothiophen-2-yl)acetate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1359702-68-3)2-bromo-1,2,4triazolo1,5-apyrazine

清らかである:99%

はかる:1g

価格 ($):235